Cas no 922884-70-6 (N-(1-benzothiophen-5-yl)-2-(4-methoxyphenyl)sulfanylacetamide)

N-(1-benzothiophen-5-yl)-2-(4-methoxyphenyl)sulfanylacetamide 化学的及び物理的性質
名前と識別子
-
- SR-01000916664
- F2816-0230
- VU0500816-1
- AKOS024469555
- 922884-70-6
- N-(1-benzothiophen-5-yl)-2-(4-methoxyphenyl)sulfanylacetamide
- SR-01000916664-1
- N-(benzo[b]thiophen-5-yl)-2-((4-methoxyphenyl)thio)acetamide
- N-(1-benzothiophen-5-yl)-2-[(4-methoxyphenyl)sulfanyl]acetamide
-
- インチ: 1S/C17H15NO2S2/c1-20-14-3-5-15(6-4-14)22-11-17(19)18-13-2-7-16-12(10-13)8-9-21-16/h2-10H,11H2,1H3,(H,18,19)
- InChIKey: FWLCOBFFOXGKFE-UHFFFAOYSA-N
- SMILES: S1C=CC2C=C(C=CC1=2)NC(CSC1C=CC(=CC=1)OC)=O
計算された属性
- 精确分子量: 329.05442107g/mol
- 同位素质量: 329.05442107g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 22
- 回転可能化学結合数: 5
- 複雑さ: 372
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 91.9Ų
- XLogP3: 4.3
N-(1-benzothiophen-5-yl)-2-(4-methoxyphenyl)sulfanylacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2816-0230-2μmol |
N-(1-benzothiophen-5-yl)-2-[(4-methoxyphenyl)sulfanyl]acetamide |
922884-70-6 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2816-0230-1mg |
N-(1-benzothiophen-5-yl)-2-[(4-methoxyphenyl)sulfanyl]acetamide |
922884-70-6 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2816-0230-2mg |
N-(1-benzothiophen-5-yl)-2-[(4-methoxyphenyl)sulfanyl]acetamide |
922884-70-6 | 90%+ | 2mg |
$59.0 | 2023-05-16 |
N-(1-benzothiophen-5-yl)-2-(4-methoxyphenyl)sulfanylacetamide 関連文献
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
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10. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
N-(1-benzothiophen-5-yl)-2-(4-methoxyphenyl)sulfanylacetamideに関する追加情報
Comprehensive Overview of N-(1-benzothiophen-5-yl)-2-(4-methoxyphenyl)sulfanylacetamide (CAS No. 922884-70-6): Properties, Applications, and Research Insights
N-(1-benzothiophen-5-yl)-2-(4-methoxyphenyl)sulfanylacetamide (CAS No. 922884-70-6) is a specialized organic compound that has garnered significant attention in pharmaceutical and materials science research. This benzothiophene-derived molecule features a unique structural combination of a sulfanylacetamide moiety and a 4-methoxyphenyl group, making it a versatile intermediate for synthetic applications. Its molecular formula, C17H15NO2S2, reflects its complex yet stable architecture, which is increasingly explored for drug discovery and functional material design.
Recent studies highlight the compound's potential in modulating biological pathways, particularly in targeting enzyme inhibition and receptor binding. Researchers are investigating its role as a precursor for kinase inhibitors, a hot topic in oncology and inflammation research. The methoxyphenyl group enhances its solubility and bioavailability, addressing a common challenge in small-molecule therapeutics. These properties align with current trends in precision medicine, where tailored molecular designs are critical.
From a synthetic chemistry perspective, CAS No. 922884-70-6 exemplifies advancements in green chemistry. Its synthesis often employs catalytic cross-coupling methods, reducing waste and energy consumption—a priority for sustainable pharmaceutical manufacturing. This resonates with the growing demand for eco-friendly synthesis techniques, frequently searched in academic and industrial forums.
The compound's structure-activity relationship (SAR) is another focal point. Computational modeling and AI-driven drug design tools leverage its scaffold to predict novel analogs, a trend dominating cheminformatics discussions. Users searching for "benzothiophene derivatives in drug design" or "sulfanylacetamide applications" will find this compound highly relevant due to its balanced lipophilicity and hydrogen-bonding capacity.
In material science, N-(1-benzothiophen-5-yl)-2-(4-methoxyphenyl)sulfanylacetamide contributes to organic semiconductors and photovoltaic materials. Its conjugated system and electron-donating methoxy group make it a candidate for OLEDs and solar cell research, aligning with global interest in renewable energy technologies.
Quality control of CAS No. 922884-70-6 relies on advanced analytical techniques like HPLC and LC-MS, ensuring purity for research applications. This underscores the importance of analytical validation—a recurring theme in QA/QC forums and regulatory guidelines.
In summary, 922884-70-6 represents a nexus of innovation across disciplines. Its multifaceted applications—from targeted therapy to smart materials—position it as a compound of enduring scientific and industrial value, answering the demand for high-performance molecular building blocks in modern research.
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